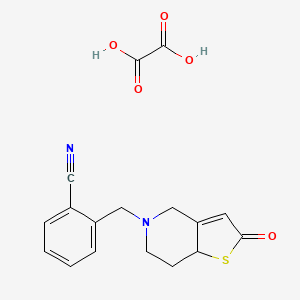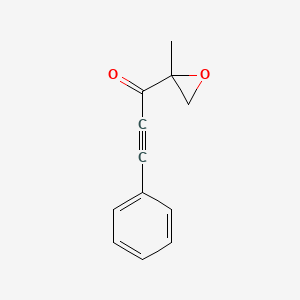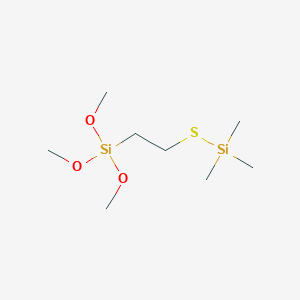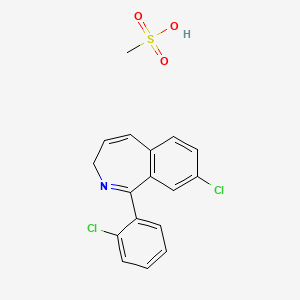
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid is a compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Métodos De Preparación
The synthesis of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves several steps. One common method includes the use of isocyanide reagents. For instance, tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate are employed in a one-pot annulation process to form the benzazepine structure . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various signaling pathways . This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
Comparación Con Compuestos Similares
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine can be compared with other benzazepines and benzodiazepines. Similar compounds include:
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety disorders.
Triazolam: A short-acting benzodiazepine used as a sleep aid.
The uniqueness of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine lies in its specific chemical structure and the potential for unique pharmacological effects.
Propiedades
Número CAS |
81078-19-5 |
|---|---|
Fórmula molecular |
C17H15Cl2NO3S |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid |
InChI |
InChI=1S/C16H11Cl2N.CH4O3S/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4) |
Clave InChI |
VWOFHGJCVWBTOE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
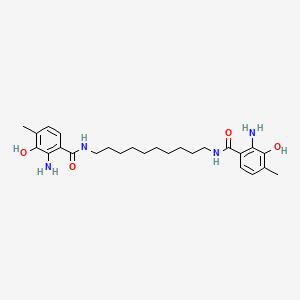
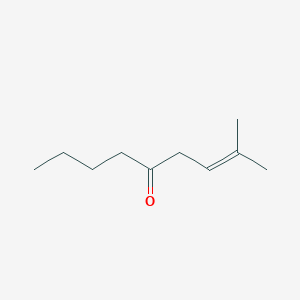
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
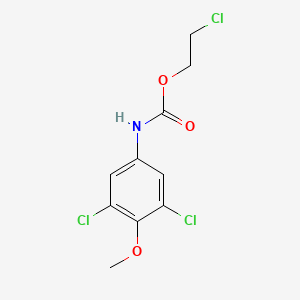
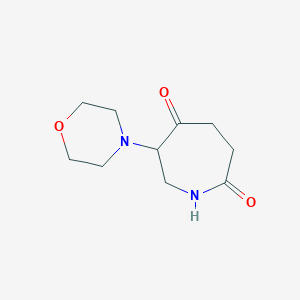
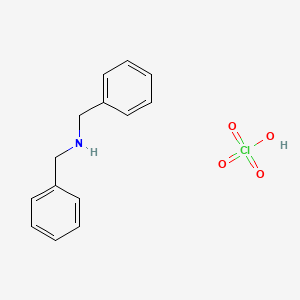
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
